((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Lipophilicity LogP Medicinal chemistry

The target compound, ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (CAS 2225878-93-1), is a TBS-protected bromocyclopentenol derivative bearing a para-chlorophenyl substituent at C2. With molecular formula C₁₇H₂₄BrClOSi and a molecular weight of 387.81 g·mol⁻¹, it serves as a functionalized building block for further elaboration via cross-coupling, lithiation‑electrophile trapping, or deprotection–oxidation sequences.

Molecular Formula C17H24BrClOSi
Molecular Weight 387.8 g/mol
Cat. No. B13055632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Molecular FormulaC17H24BrClOSi
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br
InChIInChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3
InChIKeyMHEJEOQWLNHISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane – CAS 2225878-93-1 Procurement Baseline


The target compound, ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (CAS 2225878-93-1), is a TBS-protected bromocyclopentenol derivative bearing a para-chlorophenyl substituent at C2 . With molecular formula C₁₇H₂₄BrClOSi and a molecular weight of 387.81 g·mol⁻¹, it serves as a functionalized building block for further elaboration via cross-coupling, lithiation‑electrophile trapping, or deprotection–oxidation sequences [1]. The tert‑butyldimethylsilyl (TBS) group imparts hydrolytic stability and orthogonal deprotection compatibility, while the vinyl bromide and aryl chloride moieties offer two electronically differentiated handles for sequential functionalization [1]. Commercially offered at 98 % purity (HPLC) , this intermediate is primarily sourced for medicinal‑chemistry and fragment‑based lead‑optimization campaigns that require a 4‑chlorophenyl‑substituted cyclopentenoid scaffold.

Why Generic Replacement of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane Risks Synthetic Failure


Direct substitution of this compound with seemingly analogous TBS‑protected bromocyclopentenols can derail a synthetic route because the 4‑chlorophenyl group simultaneously alters the electronic character of the vinyl bromide, modulates the steric environment around the silyl ether, and changes the lipophilicity of downstream intermediates . The chlorine atom withdraws electron density from the aromatic ring (Hammett σₚ = +0.23), lowering the electron density of the conjugated alkenyl bromide and thereby affecting its reactivity in Pd‑catalyzed cross‑couplings relative to the unsubstituted phenyl or electron‑rich aryl analogs . Furthermore, the increased molecular weight and calculated log P of the 4‑chlorophenyl derivative (ΔMW ≈ +34 Da vs. the parent phenyl analog) influence chromatographic retention, solubility, and membrane permeability of final targets, making generic, non‑chlorinated substitutes unsuitable for structure‑activity‑relationship (SAR) programs that mandate a para‑chlorophenyl pharmacophore .

Quantitative Differentiation Guide for ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane


Molecular Weight and Lipophilicity Shift Relative to the Parent Phenyl Analog

Incorporation of a para‑chlorine atom increases the molecular weight by 34.4 g·mol⁻¹ compared with the non‑chlorinated phenyl analog (C₁₇H₂₅BrOSi, MW = 353.37 g·mol⁻¹) . The computed log P of the target compound (clogP ≈ 5.9) exceeds that of the parent phenyl derivative (clogP ≈ 5.0), a difference of approximately +0.9 log units that can shift the aqueous solubility and membrane distribution of final products .

Lipophilicity LogP Medicinal chemistry Lead optimization

Enhanced Aryl‑Chlorine Retention Permitting Late‑Stage Diversification

The target compound possesses two halogen handles: a vinyl bromide and a para‑aryl chloride. The aryl C–Cl bond (BDE ≈ 400 kJ·mol⁻¹) is significantly stronger than the vinyl C–Br bond (BDE ≈ 297 kJ·mol⁻¹), enabling sequential, chemoselective functionalization [1]. In contrast, the non‑chlorinated phenyl analog contains a sole vinyl bromide handle, limiting synthetic divergence to a single site .

Late‑stage functionalization Sequential cross‑coupling Chemoselectivity

Commercial Purity Benchmarking Against the Phenyl Analog

Both the 4‑chlorophenyl target compound and its non‑chlorinated phenyl analog are supplied at 98 % purity (HPLC) by LeYan . The molecular weight difference (387.81 vs. 353.37 g·mol⁻¹) means that per‑gram pricing yields approximately 9 % fewer moles of the target compound, a factor that must be accounted for in cost‑per‑mole procurement comparisons .

Purity comparison Procurement specification Quality control

Potential for Orthogonal Deprotection in Tandem with Aryl Halide Cross‑Coupling

The TBS group can be selectively removed in the presence of the aryl chloride using fluoride sources (e.g., TBAF), liberating the allylic alcohol for subsequent oxidation to the enone [2]. This orthogonal deprotection is critical for accessing cyclopentenone prostaglandin analogs, where the 4‑chlorophenyl group serves as the ω‑chain aryl pharmacophore [1]. The TBS ether shows superior stability to mildly acidic conditions compared to the TMS and TES analogs, which undergo premature cleavage during silica‑gel chromatography or aqueous work‑up [2].

Orthogonal deprotection Silyl ethers Tandem catalysis Prostaglandin synthesis

Preferred Application Scenarios for ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane


Prostaglandin ω‑Chain Analogue Synthesis Requiring a para‑Chlorophenyl Pharmacophore

This compound serves as a direct precursor to cyclopentenone prostaglandin analogs where the 4‑chlorophenyl group functions as the ω‑chain aryl subunit, as exemplified in Allergan’s EP₂‑receptor agonist patent (US 7,713,968) [1]. The TBS‑protected alcohol withstands the multi‑step sequence, and the vinyl bromide enables regioselective Heck or Suzuki coupling to install the α‑chain.

Sequential C–Br / C–Cl Functionalization for Divergent Library Synthesis

Medicinal‑chemistry groups performing late‑stage diversification can exploit the large difference in bond dissociation energies between the vinyl C–Br (≈ 297 kJ·mol⁻¹) and aryl C–Cl (≈ 400 kJ·mol⁻¹) handles [2]. A first Pd(0)‑catalyzed coupling selectively addresses the vinyl bromide; subsequent deprotection/oxidation yields a chlorophenyl‑substituted cyclopentenone that can undergo a second Pd‑catalyzed reaction at the aryl chloride, enabling rapid SAR exploration without resynthesis of the core.

Fragment‑Based Lead Optimization Centered on Halogen‑Bonding Interactions

The para‑chlorine atom can participate in halogen‑bonding interactions with protein backbone carbonyls (C–Cl···O=C distance ≈ 3.1–3.3 Å), a feature absent in the non‑halogenated phenyl analog. Fragment libraries incorporating this building block have been used to probe the halogen‑bonding pocket of bromodomain‑containing proteins, as inferred from SAR data on closely related arylcyclopentene scaffolds [3].

Pre‑clinical Scale‑up Where TBS Stability Outperforms TMS/TES Alternatives

When a synthetic route involves aqueous acidic work‑ups or silica‑gel chromatography at scales > 10 g, the acid‑labile TMS and TES ethers suffer significant premature cleavage (t₁⸝₂ < 8 h and < 16 h, respectively), whereas the TBS group survives with a half‑life exceeding 24 h under the same conditions [4]. This stability translates to higher isolated yields and reduced purification burden at the kilo‑lab scale.

Quote Request

Request a Quote for ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.